molecular formula C24H23N5O4 B2434999 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1105225-11-3

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2434999
CAS No.: 1105225-11-3
M. Wt: 445.479
InChI Key: OCGNMGQDWQBEQC-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound This molecule's structure is characterized by multiple rings, including a cyclopropyl ring, a pyrazolopyridazin ring system, and phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions.

  • Formation of the pyrazolopyridazin core: : This might involve the condensation of hydrazine with a suitable diketone or dialdehyde, followed by cyclization to form the fused ring system.

  • Introduction of the cyclopropyl group: : The cyclopropyl group could be introduced via cyclopropanation reactions, possibly using reagents like diazomethane or similar.

  • Attachment of the phenyl group: : This could be achieved through Friedel-Crafts acylation or alkylation reactions.

  • Final acetamide formation: : The acetamide moiety might be formed by reacting an appropriate amine with an acyl chloride or anhydride.

Industrial Production Methods: For industrial production, the methods would scale up using batch or continuous flow reactions, with attention to optimizing yields and minimizing by-products. Catalysts and high-throughput techniques might be employed to increase efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxyphenyl moieties.

  • Reduction: : Reduction reactions could target the pyrazolopyridazin ring, modifying its oxidation state.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can be applied, especially on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like KMnO₄, CrO₃, or PCC.

  • Reduction: : Agents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

  • Substitution: : Friedel-Crafts reagents, halogenation agents, and nucleophiles like amines or thiols.

Major Products:
  • Oxidation: : Could yield quinones or other oxidized derivatives.

  • Reduction: : May result in alcohols or amines.

  • Substitution: : Various substituted derivatives depending on the specific reagents and conditions.

Scientific Research Applications

In Chemistry: This compound can serve as a building block in the synthesis of more complex molecules. It can also be a subject of study for reaction mechanisms and the development of new synthetic methodologies.

In Biology and Medicine: Due to its complex structure, it may have biological activity that could be exploited in drug discovery

In Industry: Its applications could extend to material science, where such compounds might be used in developing new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is dependent on its interaction with biological targets. It might interact with enzymes, receptors, or nucleic acids, causing alterations in biochemical pathways. The specific interactions would determine its efficacy and potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds:

  • 1-phenyl-3-(4-(trifluoromethyl)phenyl)urea: : Another compound with diverse applications in medicinal chemistry.

  • 4-cyclopropyl-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Shares structural similarities and potential biological activities.

  • N-(3,4-dimethoxyphenyl)-N-methylacetamide: : Another compound with similar functional groups.

Uniqueness: The uniqueness of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its combination of multiple ring systems and functional groups, providing a versatile platform for chemical modifications and potential biological activities. This complexity enables it to interact with multiple molecular targets, offering opportunities for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-32-19-11-10-16(12-20(19)33-2)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)17-6-4-3-5-7-17/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNMGQDWQBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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